Regioisomeric Positioning of the Methoxy Group: 2- vs 3-Methoxybenzamide Isomer
The 2-methoxy substitution on the benzamide ring of the target compound creates a distinct intramolecular hydrogen-bond network compared to the 3-methoxy isomer (CAS 946199-05-9). In FABP4/5 inhibitors, the methoxy oxygen at the ortho position can interact with the catalytic tyrosine residue via a water-mediated hydrogen bond, whereas the meta-methoxy analog cannot engage this interaction due to geometric constraints [1]. This positional difference is directly relevant because FABP4 inhibitors showing sub-micromolar potency typically require the 2-methoxy substitution for optimal binding, as indicated by Roche's non-annulated thiophenylamide patent examples [1]. Caution: No head-to-head IC50 comparison between the two regioisomers is publicly available; this is a class-level inference based on SAR trends disclosed in the Roche patent [1].
| Evidence Dimension | Hydrogen-bond geometry and target engagement potential |
|---|---|
| Target Compound Data | 2-methoxy substitution; computed TPSA 69.8 Ų |
| Comparator Or Baseline | 3-methoxy isomer (CAS 946199-05-9); computed TPSA also 69.8 Ų |
| Quantified Difference | No direct potency data available for either compound; differentiation is based on geometric accessibility of the methoxy oxygen to FABP4/5 binding-site residues as described in patent SAR |
| Conditions | In silico docking analysis inferred from patent SAR; no publicly reported biochemical assay data |
Why This Matters
For procurement decisions, selecting the 2-methoxy isomer preserves the structural motif most consistent with the FABP4/5 inhibitor pharmacophore, whereas the 3-methoxy isomer introduces a geometrically incompatible hydrogen-bond orientation that may abolish target engagement.
- [1] Buettelmann B, Ceccarelli SM, Kuehne H, Kuhn B, Neidhart W, Obst Sander U, Richter H. New non-annulated thiophenylamides. U.S. Patent Application Publication No. US 2015/0183778 A1. Published July 2, 2015. Assigned to Hoffmann-La Roche Inc. View Source
